molecular formula C9H12O2S B1309027 5-tert-Butylsulfanyl-furan-2-carbaldehyde CAS No. 876717-92-9

5-tert-Butylsulfanyl-furan-2-carbaldehyde

Cat. No.: B1309027
CAS No.: 876717-92-9
M. Wt: 184.26 g/mol
InChI Key: GSVYOLJFAUYHIO-UHFFFAOYSA-N
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Description

5-tert-Butylsulfanyl-furan-2-carbaldehyde is an organic compound with the molecular formula C9H12O2S. It is a specialty product often used in proteomics research. The compound features a furan ring substituted with a tert-butylsulfanyl group and an aldehyde functional group, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butylsulfanyl-furan-2-carbaldehyde typically involves the introduction of the tert-butylsulfanyl group to a furan ring followed by formylation. One common method includes the reaction of furan with tert-butylthiol in the presence of a base to form the tert-butylsulfanyl-furan. This intermediate is then subjected to formylation using a Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide) to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-tert-Butylsulfanyl-furan-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-tert-Butylsulfanyl-furan-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-tert-Butylsulfanyl-furan-2-carbaldehyde depends on its specific application. In biochemical assays, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, allowing it to act as an enzyme inhibitor or a probe for studying enzyme activity. The tert-butylsulfanyl group can influence the compound’s lipophilicity and membrane permeability, affecting its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-tert-Butylsulfanyl-furan-2-carbaldehyde is unique due to the presence of the bulky tert-butylsulfanyl group, which can significantly influence its chemical reactivity and biological properties. This bulkiness can provide steric hindrance, affecting the compound’s interactions with other molecules and its overall stability .

Properties

IUPAC Name

5-tert-butylsulfanylfuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-9(2,3)12-8-5-4-7(6-10)11-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVYOLJFAUYHIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=CC=C(O1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424442
Record name 5-tert-Butylsulfanyl-furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876717-92-9
Record name 5-tert-Butylsulfanyl-furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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